molecular formula C14H21ClN4O2 B13976703 tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Cat. No.: B13976703
M. Wt: 312.79 g/mol
InChI Key: NIOBSVOVDBNEDM-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a pyrimidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate typically involves the reaction of 2-chloro-6-methylpyrimidine-4-amine with tert-butyl 3-aminopyrrolidine-1-carboxylate. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylcarbodiimide (DEC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate lies in its specific structure, which combines a pyrrolidine ring with a pyrimidine ring and a tert-butyl ester group. This unique combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C14H21ClN4O2

Molecular Weight

312.79 g/mol

IUPAC Name

tert-butyl 3-[(2-chloro-6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H21ClN4O2/c1-9-7-11(18-12(15)16-9)17-10-5-6-19(8-10)13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,16,17,18)

InChI Key

NIOBSVOVDBNEDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)NC2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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